Basicity Profile: pKa Comparison of 2-(Furan-2-yl)-3,3-dimethylazetidine vs. Unfunctionalized 2-(Furan-2-yl)azetidine
The predicted pKa of 2-(Furan-2-yl)-3,3-dimethylazetidine is 10.21±0.60 . In contrast, the predicted pKa of the unsubstituted analog 2-(Furan-2-yl)azetidine is 9.44±0.20 . The presence of the 3,3-dimethyl substitution increases basicity by approximately 0.77 pKa units relative to the unfunctionalized comparator. This elevated pKa indicates that the dimethyl-substituted azetidine is more basic and will have a higher degree of protonation at physiological pH ranges, affecting solubility, permeability, and binding interactions with biological targets.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.21±0.60 (Predicted) |
| Comparator Or Baseline | 2-(Furan-2-yl)azetidine, pKa = 9.44±0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.77 |
| Conditions | Predicted values from computational models; source databases report predicted pKa values |
Why This Matters
The approximately 0.77 unit increase in pKa alters the protonation state and ionization profile of the molecule under physiological and analytical conditions, directly impacting solubility, membrane permeability, and chromatographic behavior — all critical considerations for assay development and lead optimization workflows.
